1h-Purine-6-methanol
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Description
1H-Purine-6-methanol, also known as 6-Methylpurine, is a compound with the molecular formula C6H6N4 . It has a molecular weight of 134.1386 . This compound is a derivative of purine, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of purine derivatives has been a topic of interest in many studies . For instance, one study described the synthesis of various aryl-substituted purine derivatives through the direct arylation of halopurines with aromatic compounds . Another study discussed the synthesis of 2,6-diamino-substituted purine derivatives .Molecular Structure Analysis
The molecular structure of 1H-Purine-6-methanol can be represented by the IUPAC Standard InChI: InChI=1S/C6H6N4/c1-4-5-6 (9-2-7-4)10-3-8-5/h2-3H,1H3, (H,7,8,9,10) . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving purine derivatives have been explored in various studies . For example, one study discussed the degradation pattern of purine nucleosides . Another study described the nucleophilic arylation of halopurines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Purine-6-methanol include its molecular weight of 134.1386 and its IUPAC Standard InChI . More detailed properties may be found in specialized databases or literature .Safety And Hazards
Future Directions
Future research directions could include the design and synthesis of new purine derivatives for potential therapeutic applications . For example, one study described the design of reversine-related molecules, which are 2,6-diamino-substituted purine derivatives with potential antitumor activity . Another study discussed the synthesis of various aryl-substituted purine derivatives .
properties
IUPAC Name |
7H-purin-6-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c11-1-4-5-6(9-2-7-4)10-3-8-5/h2-3,11H,1H2,(H,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZUOZIIQIWVIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457513 |
Source
|
Record name | 1h-purine-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Purine-6-methanol | |
CAS RN |
17405-22-0 |
Source
|
Record name | 1h-purine-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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